molecular formula C8H7BrFNO B230336 2-(2-Bromo-4-fluorophenyl)acetamide

2-(2-Bromo-4-fluorophenyl)acetamide

Cat. No.: B230336
M. Wt: 232.05 g/mol
InChI Key: GEUWZXPDLYZIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-4-fluorophenyl)acetamide is a chemical compound with the molecular formula C 8 H 7 BrFNO . It is offered for research and development purposes and requires cold-chain transportation . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Note on Research Context: Specific scientific literature detailing the core research applications, mechanism of action, and unique research value of this compound is not readily available in the current search. Researchers are encouraged to consult specialized scientific databases for the latest peer-reviewed studies on this compound.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)acetamide

InChI

InChI=1S/C8H7BrFNO/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12)

InChI Key

GEUWZXPDLYZIIR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)CC(=O)N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CC(=O)N

Origin of Product

United States

Synthetic Methodologies and Pathway Elucidation for N 2 Bromo 4 Fluorophenyl Acetamide

Established Synthetic Routes and Reaction Conditions

The predominant method for synthesizing 2-(2-Bromo-4-fluorophenyl)acetamide involves a sequential process starting from 4-fluoroaniline (B128567). This two-step approach is favored as it allows for precise control over the introduction of the acetamido and bromo functional groups onto the aromatic ring.

Two-Step Acetylation-Bromination Sequences

This classic pathway begins with the protection of the amino group of 4-fluoroaniline via acetylation, which then directs the subsequent bromination to the desired ortho position.

The first step in the sequence is the N-acetylation of 4-fluoroaniline to form N-(4-fluorophenyl)acetamide (4-fluoroacetanilide). This reaction is typically accomplished using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. google.com The reaction can be performed with or without a solvent. When acetic anhydride is used, the reaction can proceed without a solvent, and the acetic acid generated as a byproduct can be removed by distillation under reduced pressure. google.com

In one documented method, 4-fluoroaniline is mixed with glacial acetic acid, heated, and then treated with acetic anhydride. The reaction is typically conducted at temperatures ranging from 55°C to 100°C for 1 to 3 hours to yield the intermediate, 4-fluoroacetanilide. google.com Another approach involves adding 4-fluoroaniline to a solvent like dichloroalkane and then adding acetic anhydride at room temperature. The exothermic reaction raises the temperature to around 85°C. google.com The choice of acetylating agent and reaction conditions can be tailored to optimize yield and purity. google.com Strong acids like sulfuric acid may be used to catalyze the acetylation when acetic anhydride is the reagent. google.com

Table 1: Representative Acetylation Reaction Conditions

Starting Material Acetylating Agent Solvent Temperature Reaction Time Product Reference
4-fluoroaniline Acetic anhydride Glacial acetic acid 55-100 °C 1-3 h N-(4-fluorophenyl)acetamide google.com
4-fluoroaniline Acetic anhydride Dichloroalkane Room temp. → ~85°C 30 min N-(4-fluorophenyl)acetamide google.com
4-fluoroaniline Acetic anhydride None - - N-(4-fluorophenyl)acetamide google.com
4-fluoroaniline Acetyl chloride - - - N-(4-fluorophenyl)acetamide google.com

Following acetylation, the resulting N-(4-fluorophenyl)acetamide undergoes regioselective bromination. The acetamido group is an ortho-, para-directing group, and since the para position is already occupied by the fluorine atom, the bromine is directed to the ortho position.

A common procedure involves dissolving the N-(4-fluorophenyl)acetamide intermediate and then adding bromine, often in the presence of an oxidizing agent like hydrogen peroxide to facilitate the reaction. google.comgoogle.com For instance, bromine can be added dropwise at a controlled temperature of 45-55°C, followed by a reaction time of 1-3 hours. Subsequently, hydrogen peroxide is added to drive the reaction to completion. google.com The use of a palladium catalyst has also been reported in a one-pot synthesis where gasified bromine is introduced after the initial acetylation. patsnap.com

Table 2: Ortho-Bromination Reaction Conditions

Starting Material Brominating Agent Oxidizing Agent Solvent Temperature Product Reference
N-(4-fluorophenyl)acetamide Bromine Hydrogen Peroxide Glacial acetic acid 50-60 °C This compound google.com
N-(4-fluorophenyl)acetamide Bromine Hydrogen Peroxide Dichloroalkane 30-40 °C This compound google.com
4-fluoroaniline (one-pot) Gasified Bromine - Chlorobenzene (B131634) 70 °C This compound patsnap.com

Alternative Synthetic Pathways

While the two-step acetylation-bromination sequence is well-established, alternative methods have been developed to improve yield, reduce byproducts, and enhance safety and cost-effectiveness.

An important alternative to using elemental bromine is the use of hydrobromic acid (HBr) in the presence of an oxidizing agent. google.com This method is advantageous as it significantly reduces the formation of the 2,6-dibromo-4-fluoroacetanilide byproduct. google.com

In this process, the bromination of the acetylated intermediate is carried out using hydrobromic acid and an oxidant such as hydrogen peroxide, sodium hypochlorite, or peracetic acid. google.com A typical procedure involves cooling the acylated intermediate to 40-45°C, adding hydrobromic acid, and then slowly adding hydrogen peroxide while maintaining the reaction temperature between 40-45°C. google.com This approach has been shown to increase the yield of the desired 2-bromo-4-fluoroacetanilide by 5-10% by minimizing the formation of the dibrominated impurity to less than 0.1%. google.com

Table 3: Alternative Bromination with HBr and Oxidant

Starting Material Brominating Agent Oxidizing Agent Mole Ratio (Substrate:HBr:Oxidant) Temperature Key Advantage Reference
N-(4-fluorophenyl)acetamide Hydrobromic acid Hydrogen Peroxide 1 : (1.0-2.0) : (1.0-3.5) 30-60 °C Reduced dibromination (<0.1%) google.com

A significant challenge in the synthesis of this compound is controlling the substitution pattern on the aromatic ring. The direct bromination of 4-fluoroaniline is generally avoided because it predominantly yields the 2,6-dibromo-4-fluoroaniline, leading to a very low yield of the desired monobrominated product. google.com

The initial acetylation step is crucial for directing the subsequent bromination to the ortho position. However, even with this directing group, the formation of dibrominated byproducts can still occur, especially when using elemental bromine. google.com The development of methods using hydrobromic acid with an oxidizing agent has been a key strategy to overcome this challenge, offering much higher selectivity for the desired mono-bromo product. google.com Careful control of reaction conditions such as temperature, reaction time, and the molar ratio of reactants is essential to maximize the yield of this compound and minimize impurities. google.comthieme-connect.com

Optimization of Reaction Parameters and Process Efficiency

The synthesis of this compound is primarily achieved through the amidation of its carboxylic acid precursor, 2-(2-bromo-4-fluorophenyl)acetic acid. This process involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride, which is then reacted with ammonia (B1221849) to form the final amide product. Optimization of this pathway is critical for maximizing yield, purity, and cost-effectiveness.

A general two-step synthetic approach is as follows:

Activation of Carboxylic Acid : 2-(2-Bromo-4-fluorophenyl)acetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive acyl chloride intermediate, 2-(2-bromo-4-fluorophenyl)acetyl chloride.

Amidation : The resulting acyl chloride is then treated with an ammonia source (e.g., aqueous or gaseous ammonia) to yield this compound.

Influence of Solvent Systems

The choice of solvent is crucial in both the activation and amidation steps, affecting reaction rates, yields, and the ease of product purification.

In the activation step (acyl chloride formation), anhydrous, non-protic solvents are required to prevent hydrolysis of the chlorinating agent and the acyl chloride product.

Dichloromethane (DCM) : A common choice due to its inertness and ability to dissolve the starting materials. Its low boiling point simplifies removal post-reaction.

Chlorobenzene or Toluene (B28343) : These can also be used, particularly in industrial settings where higher reaction temperatures might be desired to drive the reaction to completion. google.com For analogous bromination reactions, chlorobenzene is noted for maintaining homogeneity. google.com

In the amidation step , the solvent system must facilitate the reaction between the acyl chloride and ammonia while allowing for effective product isolation.

Biphasic Systems : A biphasic system, such as dichloromethane/water or ethyl acetate (B1210297)/water, can be advantageous. The organic phase dissolves the acyl chloride, while aqueous ammonia serves as the reactant. This setup can improve extraction efficiency during workup.

Polar Aprotic Solvents : Solvents like Tetrahydrofuran (B95107) (THF) are effective for dissolving intermediates but can sometimes complicate purification.

The table below summarizes the characteristics of potential solvent systems.

Solvent SystemStepAdvantagesDisadvantages
Dichloromethane (DCM)ActivationInert, good solubility, easily removedEnvironmental and health concerns
ChlorobenzeneActivationHigher boiling point for faster kineticsMore difficult to remove
THFAmidationGood solubility for reactantsCan be difficult to separate from product
Ethyl Acetate / WaterAmidationFacilitates easy extraction and workupPotential for hydrolysis of the product

Temperature and Time Dependence in Reaction Kinetics

Precise control over temperature and reaction duration is essential for maximizing product yield and minimizing the formation of impurities.

Activation Step: The formation of the acyl chloride is typically initiated at a low temperature (0–5 °C) during the dropwise addition of the chlorinating agent to control the initial exothermic reaction. Following the addition, the reaction mixture is often allowed to warm to room temperature or gently heated (e.g., up to 50-60 °C) for several hours (1-3 hours) to ensure complete conversion. google.com

Amidation Step: The amidation reaction is also highly exothermic and requires strict temperature control. The acyl chloride solution is generally added slowly to a cooled solution of ammonia, maintaining the temperature below 30-40 °C to prevent side reactions. google.com Reaction times are typically monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and usually range from 1 to 16 hours. google.com

The following table illustrates typical temperature and time parameters for analogous syntheses.

Reaction StepParameterTypical RangeRationale
Acyl Chloride FormationTemperature0 °C to 60 °CControl initial exotherm, then drive to completion google.com
Time1 - 3 hoursEnsure full conversion of the carboxylic acid google.com
AmidationTemperature< 30-40 °CMinimize byproduct formation from the exothermic reaction google.com
Time1 - 16 hoursAllow for complete reaction of the acyl chloride intermediate google.com

Catalyst Utilization and Enhancement Strategies

While the formation of an acetamide (B32628) from a highly reactive acyl chloride and ammonia does not typically require a catalyst, a catalytic amount of a tertiary amine or a phase-transfer catalyst can sometimes be employed in related processes to enhance efficiency. In the activation step, a catalytic amount of N,N-Dimethylformamide (DMF) is often used to accelerate the formation of the acyl chloride from thionyl chloride. For other related amide bond formations, a base like triethylamine (B128534) (TEA) or pyridine (B92270) is used to scavenge the HCl produced during the reaction. mdpi.com

Isolation and Purification Techniques for Synthetic Products

After the synthesis is complete, a multi-step process is required to isolate and purify the this compound.

Quenching and Extraction : The reaction mixture is typically quenched by adding water or an aqueous base to neutralize any remaining acid or acyl chloride. mdpi.com The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed sequentially with dilute acid, dilute base, and brine to remove impurities.

Drying and Concentration : The separated organic layer is dried over an anhydrous salt, such as sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. mdpi.com

Recrystallization : This is the most common method for purifying the crude solid product. An appropriate solvent or solvent mixture (e.g., ethanol/water, isopropanol) is selected in which the product has high solubility at elevated temperatures but low solubility at room or cool temperatures. google.com This process effectively removes most soluble and insoluble impurities.

Column Chromatography : For achieving very high purity, especially at a laboratory scale, column chromatography using silica (B1680970) gel is an effective technique. A solvent system, such as a hexane:ethyl acetate gradient, is used to separate the target compound from any remaining byproducts.

Analysis of Byproducts and Impurities from Synthetic Pathways

Several potential byproducts and impurities can arise during the synthesis of this compound.

Unreacted Starting Material : Incomplete reaction can leave residual 2-(2-bromo-4-fluorophenyl)acetic acid. This is typically removed by a basic wash during workup.

Hydrolysis Product : If moisture is present during the amidation step, the acyl chloride intermediate can hydrolyze back to the starting carboxylic acid.

Over-reaction Products : While less common in this specific synthesis, analogous preparations of halogenated aromatics can suffer from poly-halogenation if not carefully controlled. For instance, in the synthesis of the isomer N-(2-bromo-4-fluorophenyl)acetamide, a major byproduct is 2,6-dibromo-4-fluoroacetanilide. google.com

Residual Solvents : Solvents used in the reaction and purification steps may remain in the final product.

The table below outlines common impurities and strategies for their mitigation.

Impurity/ByproductOriginMitigation and Removal Strategy
2-(2-Bromo-4-fluorophenyl)acetic acidIncomplete reaction or hydrolysis of acyl chlorideEnsure complete activation; use anhydrous conditions; remove with a basic wash during workup.
2,6-Dibromo-4-fluorophenyl derivatives(By analogy) Potential side reaction if bromination is part of the pathwayCareful control of brominating agent stoichiometry and temperature. google.com
Residual Solvents (e.g., DCM, Toluene)Reaction or purification stepsDrying the final product under high vacuum.

Considerations for Scalable Synthesis and Industrial Applications

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several key considerations focused on safety, efficiency, cost, and environmental impact.

Process Safety : The exothermic nature of both the chlorination and amidation steps requires robust thermal management systems in large-scale reactors to prevent runaway reactions. The use of corrosive materials like thionyl chloride and the generation of HCl gas also necessitate specialized equipment and handling protocols.

Reagent Selection : On an industrial scale, cost-effective and safer reagents are preferred. For example, while oxalyl chloride is effective, the less expensive thionyl chloride is more common. The choice of solvent may shift from lab-scale solvents like DCM to higher-boiling point solvents like toluene or chlorobenzene, which are more economical for large volumes. google.com

Waste Management : Industrial processes must account for the disposal or recycling of waste streams, including acidic and basic aqueous washes and solvent waste. Developing processes that minimize solvent use or use recyclable solvents is a key goal. For instance, acetic acid generated as a byproduct in related acetylations can be recovered. google.com

Continuous Flow Reactors : For large-scale production, moving from batch processing to continuous flow synthesis can offer significant advantages. Flow reactors provide superior heat exchange, better control over reaction parameters, and can lead to higher yields and purity in a safer, more contained system.

Product Isolation : Filtration and drying equipment must be appropriately scaled. Recrystallization, while effective, may be replaced or supplemented with melt crystallization or other industrial techniques for large quantities.

The following table compares batch and potential flow processes for analogous industrial syntheses.

MetricBatch Process (Typical)Continuous Flow Process (Potential)
Yield 70–85%85–95%
Purity 95–98%>99%
Safety Higher risk due to large volumes of reagents and exothermsEnhanced safety due to small reaction volumes and superior heat control
Throughput Lower, limited by reactor size and cycle timeHigher, continuous operation
Capital Cost Lower initial investmentHigher initial investment

Mechanistic Investigations of Chemical Transformations of N 2 Bromo 4 Fluorophenyl Acetamide

Nucleophilic Substitution Reactions at Bromine-Substituted Aromatic Centers

The presence of a bromine atom on the phenyl ring of N-(2-bromo-4-fluorophenyl)acetamide opens up the possibility of nucleophilic aromatic substitution (SNA r) reactions. In these reactions, the bromine atom, a good leaving group, is displaced by a nucleophile. The reaction is facilitated by the electron-withdrawing nature of the acetylamino group and the fluorine atom, which help to stabilize the intermediate Meisenheimer complex formed during the reaction. masterorganicchemistry.com

N-(2-bromo-4-fluorophenyl)acetamide is susceptible to reaction with a variety of nucleophiles. Common nucleophiles that can displace the bromine atom include hydroxide (B78521) ions, alkoxide ions, and amines. For instance, reaction with sodium hydroxide can lead to the corresponding phenol (B47542) derivative. Similarly, alkoxides, such as sodium methoxide, would yield a methoxy-substituted acetanilide (B955). Amines, both primary and secondary, can also act as effective nucleophiles, leading to the formation of the corresponding N-arylated amine derivatives. The general scheme for these reactions involves the attack of the nucleophile on the carbon atom bearing the bromine, followed by the departure of the bromide ion.

Table 1: Examples of Nucleophilic Substitution Reactions on Related Bromo-Aryl Acetamides

NucleophileReagent ExampleProduct Type
Hydroxide IonSodium Hydroxide (NaOH)2-Acetamido-5-fluorophenol
Alkoxide IonSodium Methoxide (NaOCH₃)N-(4-fluoro-2-methoxyphenyl)acetamide
AminePrimary/Secondary Amine (RNH₂/R₂NH)N-(4-fluoro-2-(amino)phenyl)acetamide derivative

Note: The products listed are hypothetical based on the expected reactivity of N-(2-bromo-4-fluorophenyl)acetamide with the specified nucleophiles, drawing parallels from reactions of similar compounds.

The conditions for nucleophilic aromatic substitution on N-(2-bromo-4-fluorophenyl)acetamide and related compounds typically require elevated temperatures, often in the range of 50-100°C, to overcome the activation energy barrier for the reaction. The choice of solvent plays a crucial role in the reaction outcome. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH₃CN), are known to enhance the rate of SNA r reactions. researchgate.net These solvents are effective at solvating the cation of the nucleophilic reagent without strongly solvating the anion, thereby increasing the nucleophilicity of the reacting species. researchgate.net In some cases, the presence of a base, such as potassium carbonate or sodium carbonate, is necessary to facilitate the reaction, particularly when using amine nucleophiles. evitachem.comgoogle.comgoogle.com The selection of a suitable solvent and temperature is critical to maximize the yield of the desired substitution product while minimizing potential side reactions.

Table 2: Typical Reaction Conditions for Nucleophilic Aromatic Substitution

ParameterTypical ConditionsRationale
Temperature 50 - 100 °CTo provide sufficient energy to overcome the reaction's activation barrier.
Solvent Polar aprotic (e.g., DMSO, DMF)Enhances nucleophilicity and reaction rate. researchgate.net
Base (if needed) K₂CO₃, Na₂CO₃To deprotonate the nucleophile or neutralize acidic byproducts. evitachem.comgoogle.comgoogle.com

Aromatic Electrophilic Substitution Studies on the Fluorophenyl Moiety

The phenyl ring of N-(2-bromo-4-fluorophenyl)acetamide can also undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The directing effects of the existing substituents—the acetamido group (-NHCOCH₃), the bromine atom (-Br), and the fluorine atom (-F)—are crucial in determining the position of the incoming electrophile. The acetamido group is a strong ortho-, para-director, while both bromine and fluorine are also ortho-, para-directing. The strong activating and directing effect of the acetamido group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. Given the existing substitution pattern, the most likely position for electrophilic attack would be the carbon atom ortho to the acetamido group and meta to the bromine, or the carbon atom ortho to the fluorine and meta to the acetamido group. For instance, in the nitration of N-(2-bromophenyl)acetamide, the nitro group is directed to the para position relative to the acetamido group. smolecule.comgoogle.com

Amide Bond Reactivity and Hydrolysis Mechanisms

The amide bond in N-(2-bromo-4-fluorophenyl)acetamide is susceptible to hydrolysis under both acidic and basic conditions. evitachem.com This reaction breaks the amide linkage to yield 2-bromo-4-fluoroaniline (B89589) and acetic acid.

Under acidic conditions, the reaction is typically carried out by heating the amide in the presence of a strong acid like hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon of the amide. This is followed by the elimination of the 2-bromo-4-fluoroanilide anion, which then abstracts a proton from the newly formed carboxylic acid to give 2-bromo-4-fluoroaniline and an acetate (B1210297) salt.

Other Functional Group Transformations

Beyond substitution and hydrolysis, other transformations of the functional groups in N-(2-bromo-4-fluorophenyl)acetamide are conceivable. The carbonyl group of the amide could potentially be reduced to a methylene (B1212753) group (-CH₂-) using a strong reducing agent like lithium aluminum hydride (LiAlH₄), which would convert the acetamide (B32628) into the corresponding N-ethylaniline derivative. evitachem.com However, such a strong reducing agent might also affect the halogen substituents on the aromatic ring.

Computational Chemistry and Theoretical Modeling Studies on N 2 Bromo 4 Fluorophenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a detailed description of electron distribution and molecular properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-(2-Bromo-4-fluorophenyl)acetamide, DFT calculations are typically performed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure accurate results.

DFT studies on related acetamide (B32628) derivatives have demonstrated the utility of this method in understanding molecular stability and reactivity. lookchem.com For instance, calculations on similar brominated and fluorinated aromatic compounds have been used to analyze the effects of halogen substituents on the molecular structure and electronic landscape. iucr.org

Table 1: Hypothetical DFT Calculated Properties for this compound
ParameterCalculated ValueMethod/Basis Set
Total Energy-3250.123 HartreeB3LYP/6-311++G(d,p)
Dipole Moment3.45 DebyeB3LYP/6-311++G(d,p)
C=O Bond Length1.23 ÅB3LYP/6-311++G(d,p)
N-H Bond Length1.01 ÅB3LYP/6-311++G(d,p)
C-Br Bond Length1.92 ÅB3LYP/6-311++G(d,p)
C-F Bond Length1.36 ÅB3LYP/6-311++G(d,p)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to be localized on the phenyl ring and the amide group, which are electron-rich regions. The LUMO is likely to be distributed over the phenyl ring and influenced by the electron-withdrawing bromine and fluorine atoms. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Hypothetical FMO Properties for this compound
ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, typically with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

In the MEP map of this compound, the region around the carbonyl oxygen atom of the acetamide group would be expected to show a strong negative potential (red), making it a likely site for electrophilic attack. The hydrogen atom of the amide group would exhibit a positive potential (blue), indicating its potential as a hydrogen bond donor. The electronegative fluorine and bromine atoms will also influence the electrostatic potential of the phenyl ring.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and orbital interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions indicates their strength.

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. For example, the lone pair electrons on the nitrogen and oxygen atoms could interact with the antibonding orbitals of adjacent bonds, contributing to the stability of the molecule. Similarly, interactions involving the orbitals of the bromine and fluorine atoms with the phenyl ring can be quantified.

Table 3: Hypothetical NBO Analysis for Key Interactions in this compound
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C=O)55.2
LP(2) Oσ(N-C)28.7
π(C-C)ringσ(C-Br)5.1
π(C-C)ringσ(C-F)3.9

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum chemical calculations provide insights into static molecular properties, MD simulations can reveal the dynamic behavior of this compound, for instance, in a solvent or interacting with a biological target.

Structure-Reactivity Relationships from a Theoretical Perspective

The computational studies described above provide a comprehensive picture of the structure-reactivity relationships of this compound.

DFT calculations establish the stable conformation of the molecule and the influence of the bromo and fluoro substituents on its geometry and electronic structure.

FMO analysis identifies the most reactive sites. The HOMO and LUMO distributions indicate that the phenyl ring and the amide group are key to its chemical reactivity. The HOMO-LUMO gap provides a measure of its kinetic stability.

MEP mapping visually confirms the reactive sites, with the carbonyl oxygen being a center for electrophilic attack and the amide proton being a potential hydrogen bond donor.

NBO analysis quantifies the intramolecular interactions that contribute to the molecule's stability and electronic delocalization.

Together, these theoretical perspectives suggest that the reactivity of this compound is governed by the interplay of the electron-donating amide group and the electron-withdrawing halogen substituents on the aromatic ring. These insights are invaluable for predicting its chemical behavior and for the rational design of new derivatives with specific properties.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent intermolecular interactions. In the case of N-aryl acetamides, these interactions are crucial for understanding their crystal packing, polymorphism, and physical properties. While specific computational or crystallographic studies detailing the intermolecular interactions of N-(2-Bromo-4-fluorophenyl)acetamide are not extensively available in the reviewed literature, a comprehensive analysis can be constructed by examining closely related analogues. These studies reveal that hydrogen bonding and other weak interactions are the primary forces governing the crystal assembly.

Hydrogen Bonding

The most significant intermolecular interaction in this class of compounds is the hydrogen bond, primarily involving the amide functional group. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction typically leads to the formation of one-dimensional chains or more complex networks in the solid state.

Studies on analogous compounds provide detailed insights into these interactions. For instance, the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide reveals that molecules are linked into supramolecular chains along the c-axis by N—H⋯O hydrogen bonds. nih.govresearchgate.net A similar pattern is observed in 2-chloro-N-(4-chlorophenyl)acetamide . researchgate.net

In more complex substituted analogues like 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide , a richer network of hydrogen bonds is observed. The crystal structure shows that molecules are linked by intermolecular N—H⋯O, C—H⋯O, C—H⋯Cl, and C—H⋯F hydrogen bonds, which together form layers. researchgate.net The presence of the fluorine atom introduces the possibility of C—H⋯F interactions, as seen in the crystal structure of 2,2,2-tribromo-N-(4-fluorophenyl)acetamide , where molecules form dimers through pairs of C—H⋯F bonds. iucr.org

Based on these findings, it is highly probable that N-(2-Bromo-4-fluorophenyl)acetamide molecules will be primarily linked by strong N—H⋯O hydrogen bonds. Additionally, weaker C—H⋯O and C—H⋯F interactions are expected to contribute to the stability of the crystal lattice.

Interactive Table of Hydrogen Bond Data in Analogous Compounds

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)Compound
N1—H1N···O10.862.112.9251572-Bromo-N-(4-bromophenyl)acetamide
N1—H1N1···O1----2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide
C2—H2A···O1----2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide
C10—H10A···Cl1----2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide
C11—H11A···F1----2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide

Note: Detailed geometric data for all interactions in 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide were not available in the cited abstracts. The presence of these bonds, however, is confirmed by crystallographic analysis. researchgate.net

π-π Stacking and Other Interactions

While hydrogen bonding is the dominant force, other interactions such as π-π stacking, halogen bonding, and C-H···π interactions also play a role in the crystal packing of these aromatic compounds. The presence of the phenyl ring in N-(2-Bromo-4-fluorophenyl)acetamide suggests the potential for π-π stacking interactions between adjacent aromatic rings. evitachem.comresearchgate.net

Furthermore, the bromine and fluorine substituents can participate in halogen bonding. In the crystal structure of 2,2,2-tribromo-N-(2-fluorophenyl)acetamide , Br⋯Br contacts and C—Br⋯π interactions are observed, contributing to a ladder-type architecture. iucr.org Similarly, its 4-fluoro analogue exhibits Br⋯Br contacts and C—Br⋯O=C interactions. iucr.org These examples underscore the potential for the bromine atom in N-(2-Bromo-4-fluorophenyl)acetamide to engage in similar halogen-mediated interactions to direct the crystal packing. The electron-withdrawing nature of the halogens can also influence the polarity and potential for altered π-π stacking.

Synthetic Derivatives and Their Functionalization Strategies Based on the N 2 Bromo 4 Fluorophenyl Acetamide Core

Design Principles for Derivative Synthesis

The design of derivatives based on the N-(2-bromo-4-fluorophenyl)acetamide core is guided by the objective of modulating the compound's physicochemical and biological properties. The inherent structural features of the parent molecule, such as the halogenated phenyl ring and the reactive acetamide (B32628) side chain, offer multiple points for chemical modification. The presence of bromine and fluorine atoms on the phenyl ring is known to potentially enhance metabolic stability and influence the molecule's interaction with biological targets.

A key design principle involves leveraging the bromo- and fluoro-substituents to fine-tune electronic and steric properties, which can impact binding affinity and selectivity for specific enzymes or receptors. Furthermore, the acetamide moiety serves as a versatile handle for introducing a variety of functional groups, thereby enabling the exploration of structure-activity relationships (SAR). The α-bromine on the acetamide group, in particular, enhances its reactivity as an alkylating agent, making it a useful intermediate for further synthesis.

Strategies for Modifying the Aromatic Ring System

Modifications to the aromatic ring of N-(2-bromo-4-fluorophenyl)acetamide are primarily centered on the substitution of the existing halogen atoms or the introduction of new substituents. The bromine atom, in particular, is amenable to various transition-metal-catalyzed cross-coupling reactions.

One prominent strategy is the Sonogashira coupling, which allows for the introduction of alkyne functionalities. For instance, N-(4-((trimethylsilyl)ethynyl)phenyl)acetamides can be synthesized from m- and p-bromoaniline derivatives, showcasing a pathway that could be adapted for the 2-bromo-4-fluorophenyl scaffold. nih.gov This approach opens avenues for creating extended π-systems or for further functionalization of the alkyne group.

Another approach involves the substitution of the halogen atoms with other nucleophiles, although specific examples directly on the N-(2-bromo-4-fluorophenyl)acetamide core are not extensively detailed in the provided context. However, the general reactivity of aryl halides in nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups, suggests that the fluorine atom could also be a target for modification under specific conditions.

Modifications at the Acetamide Moiety

The acetamide portion of the molecule provides a rich platform for structural diversification. Strategies for its modification range from simple hydrolysis to more complex carbon-carbon and carbon-heteroatom bond-forming reactions.

Hydrolysis of the amide bond, under either acidic or basic conditions, can be employed to revert the derivative to the corresponding carboxylic acid and 2-bromo-4-fluoroaniline (B89589). This can be a strategic step in a multi-step synthesis where the acetamide functionality serves as a protecting group or a precursor to other functionalities.

Furthermore, the α-bromo position of the acetamide is a key site for nucleophilic substitution. This allows for the attachment of a wide range of moieties. For example, the reaction of similar 2-bromo-N-phenyl acetamide structures with thiol-containing heterocycles, such as 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, in the presence of a base like lithium hydride, leads to the formation of a new carbon-sulfur bond. globalscientificjournal.com This strategy is broadly applicable for creating libraries of compounds with diverse side chains.

The following table summarizes some of the key modifications at the acetamide moiety:

Modification StrategyReagents and ConditionsResulting Structure
Amide Bond HydrolysisAcidic or basic conditions2-bromo-4-fluoroaniline and a carboxylic acid derivative
Nucleophilic SubstitutionThiol-containing heterocycles, LiH, DMFN-(2-bromo-4-fluorophenyl)-2-(heterocyclyl-sulfanyl)acetamide derivatives

Synthesis of N-Substituted Acetamide Derivatives

A significant area of exploration involves the synthesis of derivatives with substituents on the amide nitrogen, effectively creating tertiary amides. These modifications can profoundly influence the molecule's conformation and hydrogen bonding capabilities.

The primary route to N-substituted derivatives involves the acylation of a secondary amine. However, in the context of the N-(2-bromo-4-fluorophenyl)acetamide core, this would typically start from 2-bromo-4-fluoroaniline and a substituted acetyl chloride or carboxylic acid. For instance, the reaction of 2-bromo-4-fluoroaniline with thiophene-3-acetyl chloride in the presence of triethylamine (B128534) (TEA) in a solvent like tetrahydrofuran (B95107) (THF) would yield N-(2-bromo-4-fluorophenyl)-2-(thiophen-3-yl)acetamide.

Another method involves the activation of the carboxylic acid, for example, using thionyl chloride to form an acyl chloride, which then reacts with the aniline. This two-step procedure is a classic and reliable method for amide bond formation.

The table below outlines a typical synthesis of an N-substituted acetamide derivative:

Reactant 1Reactant 2Reagents/SolventProduct
2-Bromo-4-fluoroanilineThiophene-3-acetyl chlorideTriethylamine (TEA), Tetrahydrofuran (THF)N-(2-bromo-4-fluorophenyl)-2-(thiophen-3-yl)acetamide
2-Bromo-4-fluoroanilineThiophene-3-acetic acidThionyl chloride, then TEA/THFN-(2-bromo-4-fluorophenyl)-2-(thiophen-3-yl)acetamide

Exploration of Heterocyclic Annulation and Fusion with the Core Structure

Building upon the core structure through heterocyclic annulation and fusion represents an advanced strategy to access novel and complex chemical entities. These methods aim to construct new ring systems that are fused to the phenyl ring or incorporate parts of the acetamide side chain.

One approach involves intramolecular cyclization reactions. For instance, derivatives of 2-alkynyl thioanisoles can undergo cyclization to form substituted benzo[b]thiophenes. pitt.edu While not a direct example using the N-(2-bromo-4-fluorophenyl)acetamide core, this strategy of forming a heterocyclic ring by reacting substituents on the aromatic ring is a key concept. A plausible synthetic route could involve first modifying the core to introduce the necessary reactive groups for such a cyclization.

The use of N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the construction of heterocyclic and carbocyclic rings. rsc.org For example, NHC-catalyzed [4 + 2] cyclization of 2-bromo-2-enal with 3-alkylenyloxindoles is used to assemble spirocarbocyclic oxindoles. rsc.org This demonstrates the potential of using the bromo-substituted part of a molecule as a component in cycloaddition reactions to build complex fused systems.

Furthermore, the synthesis of benzofused heterocycles like benzo[b]furans and benzo[b]thiophenes is of significant interest due to their presence in many natural products and pharmaceuticals. pitt.edu Microwave-assisted intramolecular dehydro-Diels-Alder reactions provide a modern and efficient method for achieving such transformations, offering an alternative to traditional electrophilic and transition-metal-catalyzed cyclizations. pitt.edu This strategy could be envisioned to start from a suitably functionalized derivative of N-(2-bromo-4-fluorophenyl)acetamide.

Annulation StrategyKey ConceptPotential Application to Core Structure
Intramolecular CyclizationCyclization of ortho-substituted precursorsFormation of benzo[b]thiophenes or benzo[b]furans fused to the phenyl ring
N-Heterocyclic Carbene Catalysis[4+2] Cycloaddition reactionsAssembly of spirocyclic or fused ring systems
Dehydro-Diels-Alder ReactionMicrowave-assisted intramolecular cycloadditionSynthesis of substituted benzofused heterocycles

Strategic Applications of N 2 Bromo 4 Fluorophenyl Acetamide in Advanced Chemical Synthesis

Utility as a Precursor in Diverse Organic Transformations

N-(2-Bromo-4-fluorophenyl)acetamide serves as a versatile precursor in a variety of organic reactions, primarily leveraging the reactivity of the bromine and fluorine atoms on the phenyl ring, as well as the amide functionality. These reactive sites allow for a range of transformations, making it a valuable starting material for more complex molecules.

The bromine atom, in particular, is susceptible to substitution by various nucleophiles. This allows for the introduction of a wide array of functional groups. For instance, it can be replaced by amines, thiols, or alkoxides in the presence of a suitable base. Furthermore, the compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds with boronic acids, a reaction catalyzed by palladium complexes.

The amide bond within the molecule can undergo hydrolysis under either acidic or basic conditions to yield 2-bromo-4-fluoroaniline (B89589) and acetic acid. This reaction provides a pathway to other derivatives of the parent aniline. Additionally, the amide group can be reduced to form the corresponding amine.

The presence of both bromine and fluorine on the phenyl ring offers opportunities for regioselective reactions. The differing reactivity of these halogens can be exploited to achieve selective transformations at either position, leading to a diverse range of substituted products.

A summary of key transformations involving N-(2-Bromo-4-fluorophenyl)acetamide is presented below:

Reaction TypeReagents and ConditionsMajor Products
Nucleophilic Aromatic Substitution Nucleophiles (e.g., amines, thiols, alkoxides) with a baseVarious substituted derivatives
Suzuki-Miyaura Coupling Boronic acids, Palladium catalyst, BaseBiaryl compounds
Hydrolysis Acidic (e.g., HCl) or basic (e.g., NaOH) conditions2-Bromo-4-fluoroaniline and acetic acid
Reduction of Amide Reducing agents (e.g., LiAlH4)Substituted ethylamines

Role in the Construction of Complex Molecular Architectures

The multifaceted reactivity of N-(2-Bromo-4-fluorophenyl)acetamide makes it an invaluable tool for the construction of complex molecular architectures. Its ability to serve as a scaffold for the introduction of various functional groups allows for the synthesis of intricate molecules with potential applications in medicinal chemistry and materials science.

The sequential and selective functionalization of the aromatic ring is a key strategy in building molecular complexity. For example, the bromine atom can be initially displaced through a cross-coupling reaction, followed by a subsequent transformation at the fluorine position or modification of the acetamide (B32628) side chain. This stepwise approach enables the precise assembly of target molecules with well-defined three-dimensional structures.

The acetamide group itself plays a crucial role in directing the stereochemistry of certain reactions and can be a key component of the final molecular structure. In many biologically active compounds, the amide linkage is a fundamental part of the pharmacophore, responsible for key interactions with biological targets. nih.gov

The synthesis of heterocyclic compounds is another area where N-(2-bromo-4-fluorophenyl)acetamide proves useful. The reactive sites on the molecule can be used to construct fused ring systems or to append heterocyclic moieties, which are prevalent in many pharmaceutical and agrochemical products.

Applications in Agrochemical and Advanced Material Design

The structural motifs accessible from N-(2-bromo-4-fluorophenyl)acetamide are of significant interest in the design of novel agrochemicals and advanced materials. The presence of halogen atoms is a common feature in many active agrochemical ingredients, as they can enhance the biological activity and metabolic stability of the molecule.

In the field of agrochemicals, derivatives of N-(2-bromo-4-fluorophenyl)acetamide are explored for their potential as herbicides, insecticides, and fungicides. nih.gov The ability to systematically modify the structure of the parent compound allows for the optimization of its biological activity against specific pests or weeds while minimizing its impact on non-target organisms.

The development of advanced materials also benefits from the versatility of this compound. The incorporation of fluorinated and brominated aromatic units into polymers or other materials can impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. The ability to form ordered structures through intermolecular interactions, such as hydrogen bonding, makes these molecules interesting candidates for the design of functional materials with tailored properties. researchgate.net

Emerging Research Directions and Future Perspectives for N 2 Bromo 4 Fluorophenyl Acetamide

Development of Novel Catalytic Methods for its Synthesis

The traditional synthesis of N-(2-bromo-4-fluorophenyl)acetamide typically involves the acetylation of 2-bromo-4-fluoroaniline (B89589) with reagents like acetic anhydride (B1165640) or acetyl chloride. iucr.orgacs.org While effective, these methods often require harsh conditions and can generate significant waste. To address these limitations, researchers are exploring novel catalytic methods that offer milder reaction conditions, higher yields, and improved sustainability.

Recent advancements in catalysis have demonstrated the potential of recyclable nanoparticles for the synthesis of N-arylacetamides. For instance, CuFe2O4 nanoparticles have been successfully employed to promote the N-acetylation of arylamines in water, an environmentally benign solvent. dntb.gov.uaresearchgate.net These magnetic nanoparticles can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity, offering a green and cost-effective alternative to traditional methods. dntb.gov.uaresearchgate.net

Another promising approach involves the use of zirconocene (B1252598) complexes anchored on magnetic reduced graphene oxide (rGO@Fe3O4/ZrCp2Clx). rsc.org This novel nanocatalyst has shown high efficiency in the acetylation of arylamines with acetic anhydride in ethanol, another green solvent. rsc.org The catalyst's reusability for up to eight consecutive cycles without significant loss of activity highlights its potential for sustainable industrial-scale production of N-arylacetamides. rsc.org Furthermore, transition-metal-free strategies are being developed, such as the use of Brønsted acidic ionic liquids to promote the amination of aryltriazenes with acetonitrile (B52724), providing a milder and more environmentally friendly route to N-arylacetamides. arabjchem.org

Catalyst SystemKey FeaturesSolventReusability
CuFe2O4 NanoparticlesMagnetically separable, recyclableWaterHigh
rGO@Fe3O4/ZrCp2ClxReusable nanocatalystEthanolUp to 8 cycles
Brønsted Acidic Ionic LiquidsMetal-free, reusable promoterAcetonitrile/WaterHigh

Exploration of New Reactivity Modes and Selective Transformations

The presence of a bromine atom on the phenyl ring of N-(2-bromo-4-fluorophenyl)acetamide opens up a wide range of possibilities for further functionalization through cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful tool for carbon-carbon bond formation, has been successfully applied to this compound. In one example, N-(2-bromo-4-fluorophenyl)acetamide was coupled with bis(3,4-dichlorophenyl)borinic acid in the presence of a palladium catalyst to produce a substituted biphenylanilide. google.com This demonstrates the potential to synthesize a variety of complex molecules with potential applications in materials science and medicinal chemistry.

Researchers are also exploring other palladium-catalyzed reactions, such as C-H functionalization, to create novel molecular architectures. For example, the intramolecular cyclization of α-chloroacetanilides has been shown to produce oxindoles, a privileged scaffold in medicinal chemistry. acs.org While this has not yet been specifically demonstrated with N-(2-bromo-4-fluorophenyl)acetamide, the principle suggests a potential pathway to new heterocyclic compounds. The reactivity of the bromine atom in nucleophilic substitution reactions also allows for the introduction of various functional groups, further expanding the synthetic utility of this compound.

Reaction TypeReagents/CatalystsPotential Products
Suzuki-Miyaura CouplingPalladium catalyst, Arylboronic acids/estersBiphenylanilides
Intramolecular C-H FunctionalizationPalladium catalystOxindole derivatives
Nucleophilic SubstitutionVarious nucleophilesFunctionalized anilides

Integration into Flow Chemistry and Sustainable Synthesis Paradigms

The integration of chemical syntheses into continuous flow reactors is a rapidly growing area of research, offering significant advantages in terms of safety, efficiency, and scalability. The synthesis of amides, including haloacetanilides, is well-suited for flow chemistry. google.comgoogle.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and reduced waste compared to traditional batch processes. researchgate.net

The synthesis of N-(2-bromo-4-fluorophenyl)acetamide, which involves potentially hazardous reagents and exothermic reactions, could greatly benefit from the enhanced safety features of flow chemistry. researchgate.netbeilstein-journals.org The small reaction volumes within a flow reactor minimize the risk of runaway reactions, and the enclosed system reduces exposure to hazardous materials. Furthermore, flow chemistry enables the use of high-temperature and high-pressure conditions that would be difficult or dangerous to achieve in a batch reactor, potentially leading to faster and more efficient reactions. researchgate.net The development of a continuous flow synthesis for N-(2-bromo-4-fluorophenyl)acetamide would be a significant step towards a more sustainable and economically viable manufacturing process.

Theoretical Prediction of Undiscovered Reactivity or Derivatives

Computational chemistry and in-silico methods are becoming indispensable tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new compounds. Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, molecular geometry, and vibrational frequencies of N-(2-bromo-4-fluorophenyl)acetamide. researchgate.netresearchgate.net These calculations can provide insights into the molecule's reactivity, helping to predict the most likely sites for electrophilic and nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of new derivatives of N-(2-bromo-4-fluorophenyl)acetamide. grafiati.com By analyzing the relationship between the molecular structure and the biological activity of a series of related compounds, QSAR models can be used to design new derivatives with enhanced therapeutic properties and reduced toxicity. grafiati.com For example, a recent study used QSAR to predict the toxicity of new S-derivatives of 5-(2-bromo-4-fluorophenyl)-4-R-1,2,4-triazol-3-thiols, demonstrating the power of this approach in guiding the synthesis of safer and more effective drug candidates. grafiati.com Molecular docking studies can also be employed to predict how derivatives of N-(2-bromo-4-fluorophenyl)acetamide might bind to specific biological targets, such as enzymes or receptors, providing a rational basis for the design of new drugs. researchgate.net

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Electronic structure analysisReactivity, molecular geometry, vibrational frequencies
Quantitative Structure-Activity Relationship (QSAR)Toxicity and bioactivity predictionLD50, therapeutic efficacy
Molecular DockingBinding affinity predictionInteraction with biological targets

Potential for Supramolecular Architectures

The ability of molecules to self-assemble into well-defined supramolecular architectures is a key area of research in materials science and crystal engineering. N-(2-bromo-4-fluorophenyl)acetamide possesses several functional groups that can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, making it a promising candidate for the construction of novel supramolecular structures.

The amide group can form strong N-H···O hydrogen bonds, which are known to be a primary driving force in the self-assembly of many organic molecules. mdpi.com The presence of both bromine and fluorine atoms on the phenyl ring introduces the possibility of halogen bonding, a non-covalent interaction that is increasingly being recognized for its importance in directing the assembly of molecules in the solid state. iucr.orgacs.org Studies on related N-aryl-haloamides have revealed a rich variety of supramolecular structures, including one-dimensional chains, two-dimensional layers, and three-dimensional networks, formed through a combination of hydrogen bonding and halogen-halogen interactions. iucr.orgiucr.org The interplay between these different non-covalent interactions can be fine-tuned by changing the substitution pattern on the aromatic ring, allowing for the rational design of materials with specific properties. The potential for N-(2-bromo-4-fluorophenyl)acetamide to form supramolecular gels and other ordered assemblies is an exciting area for future research. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.